3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione

Lipophilicity Drug design ADME prediction

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione (CAS 118937‑18‑1) is a spirocyclic oxazolidinedione derivative featuring a fused piperidine ring and an N‑ethyl substituent (MF: C₉H₁₄N₂O₃, MW: 198.22 g/mol). Commercial sources typically supply the compound at ≥95% purity, with batch‑specific QC data (NMR, HPLC, GC) available from select vendors.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 118937-18-1
Cat. No. B595707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
CAS118937-18-1
Synonyms3-ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCCN1C(=O)C2(CCCNC2)OC1=O
InChIInChI=1S/C9H14N2O3/c1-2-11-7(12)9(14-8(11)13)4-3-5-10-6-9/h10H,2-6H2,1H3
InChIKeyVPPXKPIHOXFVBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione (CAS 118937-18-1): Spirocyclic Oxazolidinedione Building Block – Structural Profile & Procurement Context


3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione (CAS 118937‑18‑1) is a spirocyclic oxazolidinedione derivative featuring a fused piperidine ring and an N‑ethyl substituent (MF: C₉H₁₄N₂O₃, MW: 198.22 g/mol) . Commercial sources typically supply the compound at ≥95% purity, with batch‑specific QC data (NMR, HPLC, GC) available from select vendors . Although primary biological activity data for the compound itself remain sparse, its core scaffold (1‑oxa‑3,7‑diazaspiro[4.5]decane) has been validated in medicinal chemistry campaigns targeting KRAS‑G12D and CNS disorders, establishing the molecule as a versatile intermediate rather than an end‑point therapeutic [1].

Spirocyclic oxazolidinedione building block for medicinal chemistry
N3-ethyl, 2,4-dione motif supports SAR studies and scaffold hopping
Batch QC documentation (NMR, HPLC, GC) enables reproducible synthesis

Why N‑Ethyl‑2,4‑dione Substitution Cannot Be Interchanged with Spirocyclic Analogs – Procurement‑Relevant Differentiation for 3‑Ethyl‑1‑oxa‑3,7‑diazaspiro[4.5]decane‑2,4‑dione


The combination of an N3‑ethyl group and a 2,4‑dione motif (both carbonyls present) directly governs lipophilicity, hydrogen‑bond acceptor count, and metabolic stability relative to N3‑methyl, N3‑unsubstituted, or 2‑one‑only analogs. Even minor alkyl chain elongation alters logP by ~0.5 units per methylene, affecting membrane permeability and off‑target binding [1]. Additionally, the 2,4‑dione provides a distinct hydrogen‑bonding network compared to the 2‑one scaffold found in published KRAS‑G12D inhibitors, which may redirect selectivity or potency [2]. These physicochemical and structural factors mean that replacement with a cheaper, more available analog risks invalidating established SAR and compromising downstream biological outcomes. The quantitative evidence below substantiates why direct substitution is scientifically unsound.

Alkyl chain length shifts lipophilicity
Replacing N3-ethyl with methyl can reduce logP by ~0.5 units, potentially altering membrane permeability and off-target interactions.
2,4-dione vs. 2-one scaffold divergence
The extra carbonyl in the 2,4-dione system changes hydrogen-bond acceptor count and may redirect binding profiles compared to published 2-one KRAS-G12D inhibitors.
Uncertified purity in analog sources
Many comparator spiro analogs lack batch-specific QC (NMR, HPLC), introducing reproducibility risks in sensitive biological assays.

Head‑to‑Head & Cross‑Study Differentiation Evidence for 3‑Ethyl‑1‑oxa‑3,7‑diazaspiro[4.5]decane‑2,4‑dione Against Closest Analogs


Calculated LogP Separation: 3‑Ethyl‑2,4‑dione vs. 3‑Methyl‑2,4‑dione

The target compound exhibits a calculated LogP of 0.55 . In contrast, the 3‑methyl analog (CAS 707‑09‑5) is predicted to have a LogP of ~0.05 (estimated via ALogPs consensus, ChemSpider prediction) . The ~0.5 unit increase arising from the ethyl→methyl substitution directly reflects the addition of one methylene group, consistent with the well‑established Hansch π principle [1]. This difference is sufficient to alter permeability across biological membranes by a factor of ~3, potentially translating into divergent oral absorption or CNS penetration.

Lipophilicity Shift
Cross-study comparable
Δ LogP ≈ +0.50 (ethyl > methyl)
May alter membrane permeability by ~3-fold
In silico prediction; experimental validation advised
Lipophilicity Drug design ADME prediction

Hydrogen‑Bond Acceptor Count Advantage of 2,4‑Dione vs. 2‑One Scaffold

The 2,4‑dione system of the target compound provides five hydrogen‑bond acceptors (HBA) compared to four HBA for the corresponding 2‑one scaffold (e.g., 3‑ethyl‑1‑oxa‑3,7‑diazaspiro[4.5]decan‑2‑one, CAS 1779598‑25‑2) . The additional carbonyl oxygen at position 4 can engage in extra hydrogen‑bonding or dipole interactions within protein binding pockets. In the KRAS‑G12D inhibitor series based on the 2‑one core, compounds HDB‑2 and HDB‑3 achieved Kd values of 28.29–85.17 nM; the 2,4‑dione analog is hypothesized to alter this binding profile through its distinct hydrogen‑bond complementarity [1].

H-Bond Acceptors
Class-level inference
5 HBA vs 4 HBA (2-one analog)
Additional carbonyl may enable unique target interactions
HBA difference may alter binding profile; no direct affinity data
Hydrogen bonding Target engagement Scaffold selection

Vendor Batch QC Differentiation: 95%+ Purity with NMR/HPLC/GC Verification

Bidepharm supplies 3‑ethyl‑1‑oxa‑3,7‑diazaspiro[4.5]decane‑2,4‑dione at ≥95% purity with batch‑specific NMR, HPLC, and GC documentation . In contrast, many commercial sources of the unsubstituted analog (CAS 2938997‑56‑7) list purity without accompanying spectroscopic or chromatographic certification . The absence of batch‑level analytical data for comparators introduces uncertainty in reproducibility, particularly for assays sensitive to trace impurities (e.g., cellular IC₅₀ measurements or in vivo pharmacokinetic studies).

QC Documentation
Supporting evidence
Batch-specific NMR, HPLC, GC reports available
Reduces impurity-related assay risk
Comparator sources often lack equivalent documentation
Quality control Reproducibility Procurement standards

Validated Scaffold in KRAS‑G12D Inhibitor Development: Class‑Level Activity Reference

While the target compound has not been independently assayed, its core scaffold (1‑oxa‑3,7‑diazaspiro[4.5]decane) has produced potent KRAS‑G12D inhibitors: HDB‑2 and HDB‑3 display nanomolar cellular IC₅₀ values and Kd values of 28.29–85.17 nM in protein‑binding assays, with selectivity for G12D over wild‑type KRAS [1]. The 2,4‑dione variant explored here represents a close structural analog of this validated chemotype, and modifications at the 3‑position (ethyl vs. other alkyl groups) are known to modulate potency and selectivity within the series. Thus, procurement of the 3‑ethyl‑2,4‑dione enables direct SAR expansion of a pre‑validated inhibitor class.

Scaffold Activity
Class-level inference
Class-level Kd 28–85 nM (2-one inhibitors)
Supports SAR expansion of validated chemotype
Activity not directly measured for this 2,4-dione analog
KRAS G12D Oncology Scaffold hopping

Patent‑Backed Hypoglycemic Activity Potential: Ethyl‑Substituted Oxadiazaspiro Decanes

Patent DE2063573A1 discloses oxadiazaspiro[4.5]decane derivatives with hypoglycemic and reserpine‑antagonist activities [1]. Among the exemplified substitutions, compounds bearing C₁–C₄ alkyl groups at the position corresponding to N3 (e.g., methyl, ethyl) are explicitly claimed, and the generic formula includes the 2,4‑dione oxidation state [1]. Although quantitative in vivo data are not provided for the individual 3‑ethyl derivative, the patent establishes a precedent that alkyl chain length at this position influences pharmacodynamic properties within the class. Procurement of the 3‑ethyl variant enables exploration of the ethyl‑specific SAR window identified in the original disclosure.

Patent Precedent
Class-level inference
C₁–C₄ alkyl spiro genus claimed in DE2063573A1
Ethyl substitution may align with preferred SAR
In vivo hypoglycemic data not available for this specific compound
Hypoglycemic Reserpine antagonism Patent SAR

Priority Application Scenarios for 3‑Ethyl‑1‑oxa‑3,7‑diazaspiro[4.5]decane‑2,4‑dione Based on Quantitative Differentiation Evidence


SAR Expansion of KRAS‑G12D Inhibitor Chemotypes

Given that the 1‑oxa‑3,7‑diazaspiro[4.5]decan‑2‑one scaffold has yielded nanomolar KRAS‑G12D inhibitors (Kd 28–85 nM), the 2,4‑dione variant with an N3‑ethyl substitution offers a privileged starting point for probing how an additional carbonyl hydrogen‑bond acceptor and altered lipophilicity (LogP = 0.55) affect Switch‑II pocket binding and selectivity [1]. Researchers can directly compare the 2,4‑dione ethyl analog to the published 2‑one series to generate novel SAR around the oxazolidinedione warhead [1].

CNS Drug Discovery Intermediate for Neurological and Psychiatric Targets

The moderate lipophilicity (LogP = 0.55) and spirocyclic architecture make the compound a suitable building block for CNS‑penetrant molecules. Vendor descriptions highlight its use as a key intermediate in synthesizing agents targeting anxiety, depression, and cognitive impairment . When incorporated into larger architectures, the ethyl group provides a defined hydrophobic contact that can be systematically varied to optimize brain exposure .

Hypoglycemic Agent Development Following Patent Precedent

DE2063573A1 establishes that oxadiazaspiro[4.5]decane derivatives with C₁–C₄ alkyl substitution at the oxazolidine nitrogen possess hypoglycemic activity in rodent models [2]. The 3‑ethyl‑2,4‑dione compound falls within the claimed genus, and its procurement enables direct evaluation of the ethyl‑specific contribution to glucose‑lowering efficacy, providing a clear pathway for follow‑on medicinal chemistry optimization [2].

Quality‑Controlled Reference Standard for Analytical Method Development

The availability of batch‑specific NMR, HPLC, and GC data from select vendors (e.g., Bidepharm) positions the compound as a reliable reference standard for developing and validating analytical methods for spirocyclic oxazolidinedione libraries . This is critical for laboratories that require traceable purity documentation for regulatory or publication purposes.

Application
Selection Property
Validation Focus
KRAS-G12D SAR expansion
2,4-dione scaffold with N3-ethyl substitution
Switch-II pocket binding and selectivity profiling
CNS permeability research
Moderate LogP and spirocyclic architecture
Brain exposure and target engagement assessment
Hypoglycemic pathway research (patent precedent)
C₁–C₄ alkyl 2,4-dione spiro genus
Glucose-lowering endpoint evaluation in rodent models
Analytical reference for spirocyclic libraries
Batch-specific NMR/HPLC/GC documentation
Method validation and traceable purity for publication
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